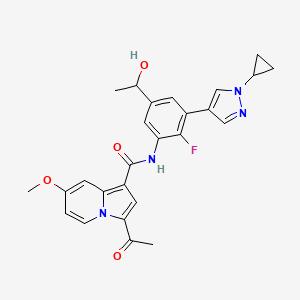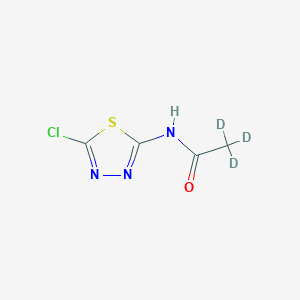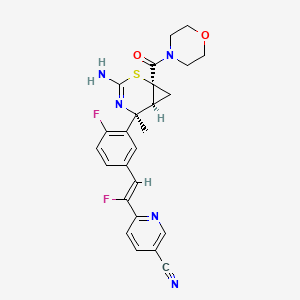
Bace1-IN-6
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Bace1-IN-6 is a compound that has garnered significant attention in the field of Alzheimer’s disease research. It is an inhibitor of the β-site amyloid precursor protein cleaving enzyme 1 (BACE1), which plays a crucial role in the formation of amyloid-β peptides. These peptides are implicated in the pathogenesis of Alzheimer’s disease, making BACE1 a critical target for therapeutic intervention .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Bace1-IN-6 typically involves multiple steps, including the formation of key intermediates and the final coupling reactionsThe reaction conditions usually involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for large-scale operations, ensuring consistent quality, and implementing purification techniques such as crystallization and chromatography. The industrial process also focuses on minimizing waste and improving the overall efficiency of the synthesis .
化学反应分析
Types of Reactions
Bace1-IN-6 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
The common reagents used in the reactions involving this compound include:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halogens, amines, alcohols.
Major Products
The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions may produce alcohols or amines .
科学研究应用
Bace1-IN-6 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: Used as a model compound to study the mechanisms of enzyme inhibition and to develop new synthetic methodologies.
Biology: Employed in research to understand the role of BACE1 in cellular processes and its impact on neuronal function.
Medicine: Investigated as a potential therapeutic agent for Alzheimer’s disease due to its ability to inhibit BACE1 and reduce amyloid-β peptide formation.
Industry: Utilized in the development of diagnostic tools and assays for detecting BACE1 activity and screening for potential inhibitors
作用机制
Bace1-IN-6 exerts its effects by inhibiting the activity of BACE1. The compound binds to the active site of the enzyme, preventing it from cleaving the amyloid precursor protein (APP). This inhibition reduces the production of amyloid-β peptides, which are implicated in the formation of amyloid plaques in the brain. The molecular targets involved include the catalytic aspartyl residues in the active site of BACE1, and the pathways affected involve the amyloidogenic processing of APP .
相似化合物的比较
Bace1-IN-6 is compared with other BACE1 inhibitors such as:
Peiminine: A natural compound with a strong affinity for BACE1, demonstrating similar inhibitory effects.
27-Deoxywithaferin A: Another natural compound that interacts with the active site residues of BACE1, showing potential as a therapeutic agent
The uniqueness of this compound lies in its specific binding interactions and its efficacy in reducing amyloid-β peptide production, making it a promising candidate for Alzheimer’s disease therapy .
属性
分子式 |
C25H23F2N5O2S |
|---|---|
分子量 |
495.5 g/mol |
IUPAC 名称 |
6-[(Z)-2-[3-[(1S,5S,6S)-3-amino-5-methyl-1-(morpholine-4-carbonyl)-2-thia-4-azabicyclo[4.1.0]hept-3-en-5-yl]-4-fluorophenyl]-1-fluoroethenyl]pyridine-3-carbonitrile |
InChI |
InChI=1S/C25H23F2N5O2S/c1-24(21-12-25(21,35-23(29)31-24)22(33)32-6-8-34-9-7-32)17-10-15(2-4-18(17)26)11-19(27)20-5-3-16(13-28)14-30-20/h2-5,10-11,14,21H,6-9,12H2,1H3,(H2,29,31)/b19-11-/t21-,24+,25-/m0/s1 |
InChI 键 |
VZHFJCNPAIRJSA-MYMUPAQMSA-N |
手性 SMILES |
C[C@]1([C@@H]2C[C@@]2(SC(=N1)N)C(=O)N3CCOCC3)C4=C(C=CC(=C4)/C=C(/C5=NC=C(C=C5)C#N)\F)F |
规范 SMILES |
CC1(C2CC2(SC(=N1)N)C(=O)N3CCOCC3)C4=C(C=CC(=C4)C=C(C5=NC=C(C=C5)C#N)F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


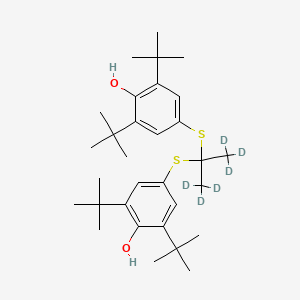
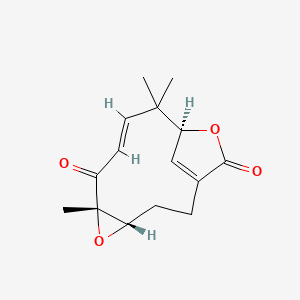
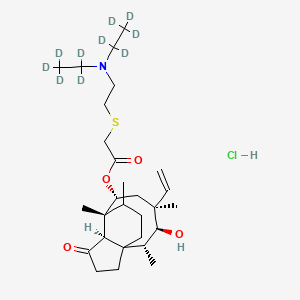
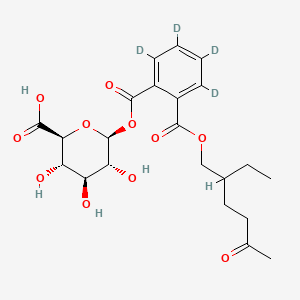
![(3R)-3'-[2-[(3S)-7-fluoro-3-(trifluoromethyl)-3,5-dihydro-2H-1,4-benzoxazepin-4-yl]-2-oxoethyl]-6-(1-methylpyrazol-4-yl)spiro[1,2-dihydroindene-3,5'-imidazolidine]-2',4'-dione](/img/structure/B15144177.png)
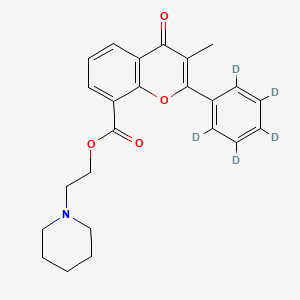
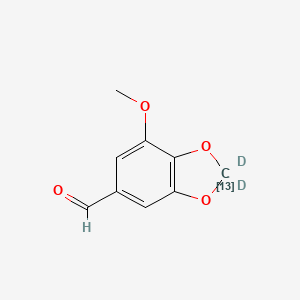
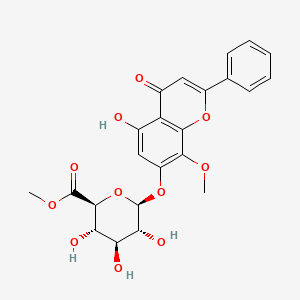
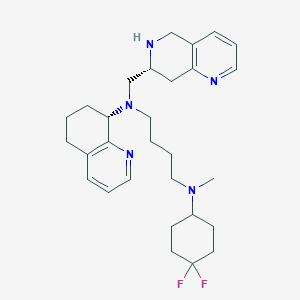
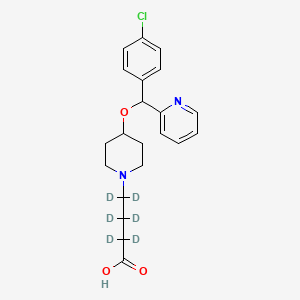
![3-chloro-4-(4H-3,4,7-triazadibenzo[cd,f]azulen-6-yl)phenol](/img/structure/B15144235.png)
